molecular formula C20H22F3N5O3 B15155693 4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15155693
M. Wt: 437.4 g/mol
InChI Key: VJLROLHFHQMNHR-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the piperazine ring. Common synthetic routes may include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidine core or the trifluoromethyl group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the piperazine ring.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
  • 1-Hydroxycyclohexyl phenyl ketone

Uniqueness

Compared to similar compounds, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione stands out due to its complex structure, which includes a trifluoromethyl group and a piperazine ring. These features may confer unique biological activities and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22F3N5O3

Molecular Weight

437.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C20H22F3N5O3/c21-20(22,23)14-4-2-1-3-12(14)13-11-15(30)24-17-16(13)18(31)26-19(25-17)28-7-5-27(6-8-28)9-10-29/h1-4,13,29H,5-11H2,(H2,24,25,26,30,31)

InChI Key

VJLROLHFHQMNHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)N2

Origin of Product

United States

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